molecular formula C24H54O8P2 B8034587 Phosphoric Acid Octyl Ester

Phosphoric Acid Octyl Ester

Cat. No.: B8034587
M. Wt: 532.6 g/mol
InChI Key: NXQLVNWWHQLSDK-UHFFFAOYSA-N
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Description

Phosphoric Acid Octyl Ester is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This compound is particularly notable for its surfactant properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric Acid Octyl Ester can be synthesized through the esterification of phosphoric acid with octanol. The reaction typically involves heating phosphoric acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and octanol are fed into a reactor. The reaction mixture is then heated, and the ester is separated from the reaction mixture through distillation. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions: Phosphoric Acid Octyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Phosphoric Acid Octyl Ester primarily involves its surfactant properties. The molecule has a hydrophilic phosphate head and a hydrophobic octyl tail, allowing it to reduce surface tension and stabilize emulsions. This property is crucial in its role as an emulsifying agent and in solubilizing hydrophobic compounds .

Comparison with Similar Compounds

  • Phosphoric Acid Ethyl Ester
  • Phosphoric Acid Butyl Ester
  • Phosphoric Acid Hexyl Ester

Comparison: Phosphoric Acid Octyl Ester is unique due to its longer hydrophobic tail compared to other phosphate esters like Phosphoric Acid Ethyl Ester and Phosphoric Acid Butyl Ester. This longer tail enhances its surfactant properties, making it more effective in applications requiring strong emulsifying agents .

This compound stands out for its balance between hydrophilic and hydrophobic properties, making it versatile in various industrial and research applications.

Properties

IUPAC Name

bis(2-ethylhexyl) hydrogen phosphate;2-ethylhexyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQLVNWWHQLSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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